trans-2,3-Dihydro-3-ethoxyeuparin
Overview
Description
“trans-2,3-Dihydro-3-ethoxyeuparin” is a compound with the molecular formula C15H18O4 . It is a powder and is purified from the herbs of Eupatorium cannabinum .
Molecular Structure Analysis
The molecular structure of “trans-2,3-Dihydro-3-ethoxyeuparin” is described by the InChI stringInChI=1S/C15H18O4/c1-5-18-15-11-6-10 (9 (4)16)12 (17)7-13 (11)19-14 (15)8 (2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1
. The compound has a molecular weight of 262.30 g/mol , and its structure includes two defined atom stereocenters . Physical And Chemical Properties Analysis
“trans-2,3-Dihydro-3-ethoxyeuparin” has a molecular weight of 262.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Synthesis of Chiral Materials
trans-2,3-Dihydro-3-ethoxyeuparin: is a cyclic β-amino acid that plays a significant role in the synthesis of chiral materials . Chiral materials have vast applications in pharmaceuticals, as they can lead to the development of drugs with improved efficacy and reduced side effects due to their specific enantiomeric interactions with biological systems.
Production of Non-Natural Peptides
This compound is also utilized in the production of non-natural peptides . These peptides are of great interest in the development of novel therapeutics and biomaterials due to their resistance to proteolytic degradation and their ability to adopt unique structural conformations.
Microbial Bioproduction
trans-2,3-Dihydro-3-ethoxyeuparin: can be synthesized in microorganisms, offering a sustainable alternative to traditional chemical synthesis from petroleum sources . This microbial bioproduction is crucial for creating a more environmentally friendly and cost-effective method of producing this valuable compound.
Intermediate in Phenazine Production
It serves as an intermediate in the production of phenazine compounds in certain strains of Pseudomonas . Phenazines have notable applications in agriculture as biocontrol agents due to their antifungal properties, which can help protect crops from various diseases.
Enantiomerically Pure Building Blocks
The compound is used in cycloaddition reactions as an enantiomerically pure building block . This application is essential in synthetic chemistry for creating complex molecules with high stereochemical purity, which is vital
Safety and Hazards
Mechanism of Action
- Trans-2,3-Dihydro-3-ethoxyeuparin is a natural product with potential applications in life sciences . However, specific molecular targets have not been extensively characterized in the literature.
Target of Action
Pharmacokinetics
properties
IUPAC Name |
1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYTQXDJVGVND-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119244 | |
Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015698-14-2 | |
Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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